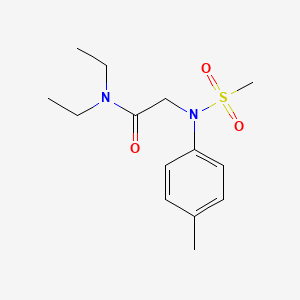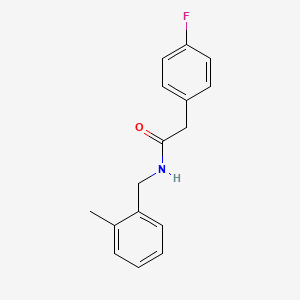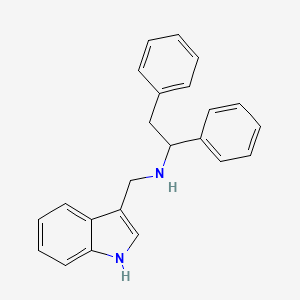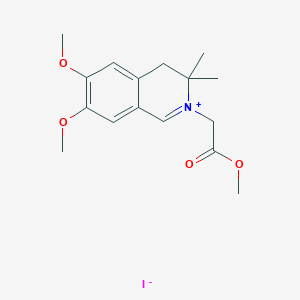
N~1~,N~1~-diethyl-N~2~-(4-methylphenyl)-N~2~-(methylsulfonyl)glycinamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N~1~,N~1~-diethyl-N~2~-(4-methylphenyl)-N~2~-(methylsulfonyl)glycinamide, commonly known as DMG, is a chemical compound that has been widely used in scientific research. DMG belongs to the class of N-methyl-D-aspartate (NMDA) receptor antagonists and has been shown to have potential therapeutic effects in a variety of diseases.
作用機序
DMG acts as an N~1~,N~1~-diethyl-N~2~-(4-methylphenyl)-N~2~-(methylsulfonyl)glycinamide receptor antagonist, which means it blocks the activity of N~1~,N~1~-diethyl-N~2~-(4-methylphenyl)-N~2~-(methylsulfonyl)glycinamide receptors in the brain. N~1~,N~1~-diethyl-N~2~-(4-methylphenyl)-N~2~-(methylsulfonyl)glycinamide receptors are involved in many important physiological processes, including learning and memory. However, overactivation of N~1~,N~1~-diethyl-N~2~-(4-methylphenyl)-N~2~-(methylsulfonyl)glycinamide receptors can lead to excitotoxicity, which is a process that damages neurons and can lead to cell death. By blocking N~1~,N~1~-diethyl-N~2~-(4-methylphenyl)-N~2~-(methylsulfonyl)glycinamide receptors, DMG can prevent excitotoxicity and protect neurons from damage.
Biochemical and Physiological Effects:
DMG has been shown to have several biochemical and physiological effects. It can increase the activity of antioxidant enzymes, such as superoxide dismutase and catalase, which help to protect cells from oxidative stress. DMG can also increase the production of ATP, which is the primary source of energy for cells. In addition, DMG can modulate the activity of several neurotransmitters, including dopamine, serotonin, and acetylcholine, which play important roles in mood, cognition, and behavior.
実験室実験の利点と制限
One of the main advantages of DMG is its ability to protect neurons from damage and promote cell survival. This makes it a valuable tool for studying the mechanisms of neurodegeneration and developing new therapies for neurodegenerative diseases. However, DMG can also have off-target effects, which may complicate the interpretation of experimental results. In addition, DMG can be toxic at high doses, which limits its use in some experimental settings.
将来の方向性
There are several potential future directions for research on DMG. One area of interest is the development of new DMG derivatives that have improved pharmacological properties and fewer off-target effects. Another area of interest is the investigation of the role of DMG in the regulation of immune function and inflammation, which may have implications for the treatment of autoimmune diseases and cancer. Finally, further research is needed to fully understand the mechanisms of action of DMG and its potential therapeutic applications in a variety of diseases.
合成法
DMG can be synthesized by reacting N,N-diethylglycine with 4-methylbenzenesulfonyl chloride in the presence of a base. The reaction yields DMG as a white crystalline solid.
科学的研究の応用
DMG has been extensively studied for its potential therapeutic effects in various diseases. It has been shown to have neuroprotective effects in animal models of stroke, traumatic brain injury, and neurodegenerative diseases such as Alzheimer's and Parkinson's disease. DMG has also been shown to have anti-inflammatory and antioxidant properties, which make it a promising candidate for the treatment of autoimmune diseases and cancer.
特性
IUPAC Name |
N,N-diethyl-2-(4-methyl-N-methylsulfonylanilino)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H22N2O3S/c1-5-15(6-2)14(17)11-16(20(4,18)19)13-9-7-12(3)8-10-13/h7-10H,5-6,11H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XGAHVDACCNILEK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C(=O)CN(C1=CC=C(C=C1)C)S(=O)(=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H22N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50367498 |
Source


|
| Record name | N,N-diethyl-2-(4-methyl-N-methylsulfonylanilino)acetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50367498 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
298.40 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
6167-53-9 |
Source


|
| Record name | N,N-diethyl-2-(4-methyl-N-methylsulfonylanilino)acetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50367498 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-[(4-chlorophenyl)sulfonyl]-3-[1-(2,4-dichlorobenzyl)-1H-pyrrol-2-yl]acrylonitrile](/img/structure/B5151032.png)
![3-[5-(4-biphenylylmethyl)-1,3,4-oxadiazol-2-yl]-N-(2-phenylethyl)propanamide](/img/structure/B5151033.png)
![1-{4-[(3-methyl-1-piperidinyl)sulfonyl]phenyl}-2-piperidinone](/img/structure/B5151057.png)

![(3aS*,5S*,9aS*)-2-(2,3-dihydro-1H-inden-2-yl)-5-(6-methyl-2-pyridinyl)hexahydro-7H-pyrrolo[3,4-g]pyrrolizin-1(2H)-one](/img/structure/B5151080.png)
![3-(2-furyl)-11-(3-nitrophenyl)-10-(trifluoroacetyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B5151082.png)
![5-(4-methylphenyl)-7-(trifluoromethyl)-N-[2-(trifluoromethyl)phenyl]-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B5151085.png)
![6-{[4-(diethylamino)-6-(4-morpholinyl)-1,3,5-triazin-2-yl]oxy}-2-propyl-3(2H)-pyridazinone](/img/structure/B5151090.png)

![4-[(3-allyl-5-benzyl-4-oxo-1,3-thiazolidin-2-ylidene)amino]benzoic acid](/img/structure/B5151101.png)

![2-[(2-fluorobenzoyl)amino]-6-propyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B5151120.png)
![1-[5-({3-[(4-methoxyphenyl)amino]-1-piperidinyl}carbonyl)-2-methylphenyl]-2-imidazolidinone](/img/structure/B5151130.png)